2-Hydroxyphenylthiourea

Vue d'ensemble

Description

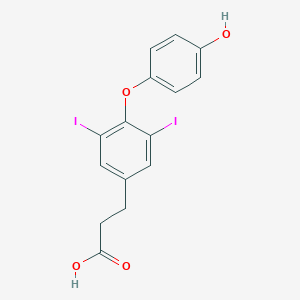

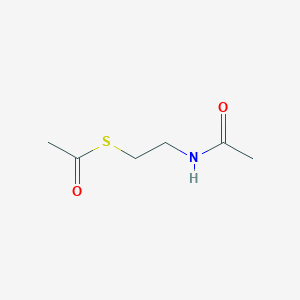

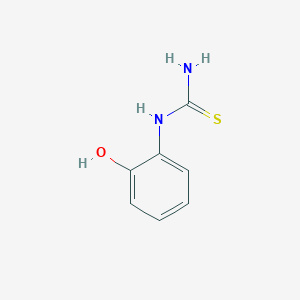

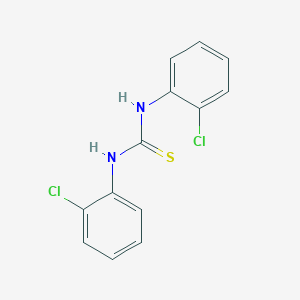

2-Hydroxyphenylthiourea is a chemical compound with the molecular formula C7H8N2OS . It is also known by other names such as (2-hydroxyphenyl)thiourea and o-Hydroxyphenylthiourea . The molecular weight of this compound is 168.22 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenylthiourea consists of a phenyl group (a ring of 6 carbon atoms) attached to a thiourea group . The InChI string representation of its structure isInChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) . Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxyphenylthiourea are not available, thiourea compounds are known to participate in a variety of chemical reactions. For instance, they can undergo cyclization reactions to form various heterocyclic compounds .Physical And Chemical Properties Analysis

2-Hydroxyphenylthiourea has several computed properties. It has a molecular weight of 168.22 g/mol, an XLogP3 of 0.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 168.03573406 g/mol .Applications De Recherche Scientifique

Sensing Transition Metal Ions

Thiourea derivatives, such as HPTU, act as promising chemosensors for sensing transition metal ions . They can be used to detect the presence of these ions in various samples, making them useful in fields like environmental science and industrial quality control .

Chromium Speciation

HPTU has been used in the speciation of chromium, a transition metal that exists in two oxidation states, Cr(III) and Cr(VI) . The catalytic effect of chromium on the oxidation of HPTU can be studied spectrofluorimetrically . This makes HPTU a valuable tool in environmental analysis, particularly in assessing pollution levels .

Environmental Analysis

The ability of HPTU to sense chromium species has been applied to environmental samples for the analysis of chromium content . This is particularly important because chromium compounds are often discharged into the environment due to various industrial processes, and they can affect the biology and ecology of the environment .

Industrial Processes

Chromium is used in various industrial activities such as tanning of leather, electroplating, pigment production, and wood preservation . The ability of HPTU to sense and speciate chromium can therefore be useful in monitoring and controlling these industrial processes .

Biological Research

Chromium plays a role in the proper functioning of living organisms, being effective in the maintenance of normal glucose, cholesterol, and fatty acid metabolism . The ability of HPTU to sense chromium can therefore be useful in biological and medical research .

Toxicology

Water-soluble Cr(VI) is toxic to humans and other living organisms and has been found to be carcinogenic . The ability of HPTU to differentiate between Cr(III) and Cr(VI) can therefore be useful in toxicological studies and in assessing the health risks associated with exposure to chromium .

Orientations Futures

Mécanisme D'action

Target of Action

2-Hydroxyphenylthiourea (HPTU) is a chromophore that has potential for metal ion sensing . Its primary targets are transition metal ions, particularly chromium species . These metal ions play a crucial role in various biological and environmental processes.

Mode of Action

HPTU interacts with its targets through a transition metal-oxo-based reaction . The catalytic effect of chromium (III) and chromium (VI) on the oxidation of HPTU is a key aspect of this interaction . This interaction results in changes in the fluorescence intensities of the reaction product, which can be measured spectrofluorimetrically .

Result of Action

The primary result of HPTU’s action is the detection of chromium species in nano-gram levels . This is achieved through the measurement of the fluorescence intensities of the reaction product, which change in response to the presence of chromium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HPTU. For instance, the presence of various cations and anions in the environment can interfere with the experiment . Additionally, the role of activators and sensitizers in enhancing the catalysis was studied . The proposed method was applied to environmental samples for the analysis of chromium content .

Propriétés

IUPAC Name |

(2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBCFZXLXJUFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164931 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyphenylthiourea | |

CAS RN |

1520-26-9 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-Hydroxyphenylthiourea serves as a versatile building block in solid-phase synthesis, specifically for creating 2-amino and 2-amidobenzoxazole derivatives []. This method involves attaching 2-hydroxyphenylthiourea to a resin, followed by a cyclization reaction to form a 2-aminobenzoxazole core. This core can then be further modified by adding various chemical groups, ultimately leading to the desired benzoxazole derivatives after cleavage from the resin. This approach offers advantages like simplified purification and the ability to synthesize diverse compounds.

A: Yes, 2-hydroxyphenylthiourea can act as a sensitive probe for detecting chromium (III) ions []. In the presence of chromium (III)-oxo species, 2-hydroxyphenylthiourea undergoes oxidative dimerization, forming a yellow-colored disulfide product. This reaction is significantly accelerated by adding an activator like 1,10-phenanthroline and a surfactant like sodium dodecylsulfate. This color change allows for the photometric and fluorometric detection of chromium (III) even at low concentrations.

A: Yes, a practical method for synthesizing 2-aminobenzoxazoles and 2-iminobenzoxazolines utilizes 2-hydroxyphenylthiourea as a key starting material []. While the specific details of this synthetic approach are not elaborated upon in the provided abstract, it highlights the importance of 2-hydroxyphenylthiourea in accessing these valuable heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)